molecular formula C16H15N5O2 B11657184 (4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11657184
M. Wt: 309.32 g/mol
InChI Key: ZGYAAGVNVAEUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with amino and hydrazinylidene groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

5-amino-4-[(4-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H15N5O2/c1-23-13-9-7-11(8-10-13)18-19-14-15(17)20-21(16(14)22)12-5-3-2-4-6-12/h2-10,20H,17H2,1H3

InChI Key

ZGYAAGVNVAEUFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxyphenylhydrazine with 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The amino and hydrazinylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Biological Activity

The compound (4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as a hydrazone derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OC_{13}H_{14}N_4O, with a molecular weight of approximately 242.28 g/mol. The structure features a pyrazolone core with hydrazone functionality, which is critical for its biological activity.

Antimicrobial Activity

Hydrazones have been reported to exhibit significant antimicrobial properties. A study highlighted that various hydrazone derivatives, including those similar to our compound, demonstrated notable activity against a range of bacteria and fungi. For instance, derivatives showed MIC values as low as 125 μg/mL against Candida albicans .

Anticancer Activity

Research indicates that hydrazone derivatives possess anticancer properties. Compounds structurally related to (4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been shown to inhibit cell proliferation in various cancer cell lines. For example, certain hydrazones exhibited IC50 values ranging from 6.7 nM to 17 μM against breast cancer cell lines .

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for analgesic and anti-inflammatory activities. In preclinical studies, it demonstrated significant analgesic effects comparable to established analgesics. The introduction of specific substituents on the pyrazolone ring enhanced its efficacy .

The biological activity of (4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the hydrazone moiety is crucial for its interaction with biological macromolecules .

Case Studies and Research Findings

  • Antimicrobial Study : A series of hydrazone derivatives were synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications on the phenyl ring significantly influenced antibacterial activity.
  • Anticancer Evaluation : In vitro studies on lung cancer cell lines revealed that specific hydrazone derivatives exhibited IC50 values less than 10 μM, suggesting potent anticancer properties. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Analgesic Activity Assessment : Experimental models demonstrated that the compound significantly reduced pain responses in mice, indicating a potential for development as a non-opioid analgesic agent.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 125 μg/mL
AnticancerIC50 = 6.7 nM (breast)
AnalgesicSignificant pain relief

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.